molecular formula C7H7ClN2O B2589773 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine CAS No. 1260669-93-9

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No. B2589773
CAS RN: 1260669-93-9
M. Wt: 170.6
InChI Key: FPVPWVMJFMWDIQ-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a chemical compound that belongs to the class of pyrano[4,3-D]pyrimidines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of pyrano[4,3-D]pyrimidine derivatives has been reported in various studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2 .

Scientific Research Applications

Synthesis of Pyrano[4,3-d]pyrimidine Derivatives

Research has shown that pyrano[4,3-d]pyrimidine derivatives can be synthesized through various methods, contributing to the development of new chemical entities with potential biological activities. For instance, one study detailed the preparation of these derivatives by reacting chlorocarbonyl isocyanate with enaminonitrile, leading to compounds that showed reactivity towards nitrogen nucleophiles and active methylenes. This synthesis pathway opens avenues for creating novel compounds with potential applications in medicinal chemistry and drug development (Abdel-Razik, 2003).

Antibacterial and Anticonvulsive Activities

Some derivatives of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine have been investigated for their antibacterial and anticonvulsive activities. For example, a specific study synthesized amino, alkoxy, and alkylsulfanyl derivatives of pyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidines and explored their anticonvulsant activity, revealing potential therapeutic applications for these compounds (Dashyan et al., 2016).

Neurotropic Activity

Further research into the neurotropic properties of pyrano[4,3-d]pyrimidine derivatives showed that several synthesized compounds exhibited significant neurotropic effects. This finding suggests the potential of these compounds in the development of new treatments for neurological disorders (Sirakanyan et al., 2014).

Synthetic Pathways and Structural Analysis

The research also extends to the development of synthetic pathways for constructing pyrano[4,3-d]pyrimidine derivatives and their structural analysis. One study reported the synthesis of new fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, providing insights into optimal conditions for cyclization reactions and the structural characteristics of the synthesized compounds (Dabaeva et al., 2019).

Utility in Heterocyclic Synthesis

Pyrimidinethiones, including those related to this compound, serve as building blocks in heterocyclic synthesis. They enable the creation of a diverse range of heterocyclic compounds with expected biological activities, highlighting their importance in the synthesis of pharmaceuticals and agrochemicals (Elian et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is the Poly (ADP-ribose) polymerases-1 (PARP-1) enzyme . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound interacts with the amino acids present in the NI site of the PARP-1 enzyme . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for these interactions . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .

Biochemical Pathways

The action of this compound affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of this compound is the inhibition of the PARP-1 enzyme, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

Biochemical Analysis

Biochemical Properties

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can induce changes in gene expression that lead to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been observed to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as promoting cell differentiation and inhibiting tumor growth. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that convert the compound into more water-soluble metabolites for excretion. The interaction of this compound with cytochrome P450 enzymes is particularly noteworthy, as it influences the compound’s metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments. For instance, phosphorylation and ubiquitination can influence the compound’s localization and stability within the cell .

properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-7-9-3-5-4-11-2-1-6(5)10-7/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVPWVMJFMWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260669-93-9
Record name 2-chloro-5H,7H,8H-pyrano[4,3-d]pyrimidine
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